Cas no 886371-80-8 (4-Amino-2-(Boc-aminomethyl)pyridine)

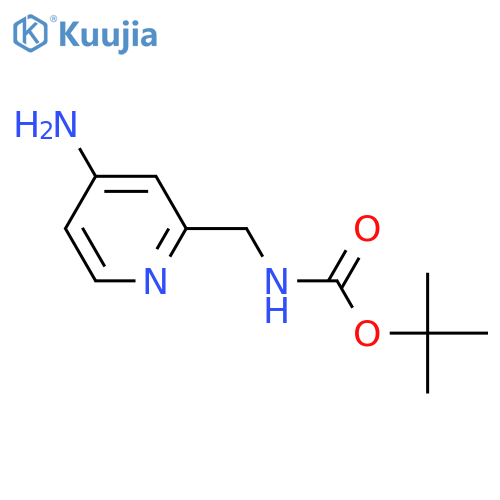

886371-80-8 structure

商品名:4-Amino-2-(Boc-aminomethyl)pyridine

CAS番号:886371-80-8

MF:C11H17N3O2

メガワット:223.271582365036

MDL:MFCD07374899

CID:2083669

4-Amino-2-(Boc-aminomethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(Boc-aminomethyl)pyridine

- tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate

- tert-butyl N-[(4-aminopyridin-2-yl)methyl]carbamate

- (4-AMINO-PYRIDIN-2-YLMETHYL)-CARBAMIC ACID TERT-BUTYL ESTER

- TERT-BUTYL (4-AMINOPYRIDIN-2-YL)METHYLCARBAMATE

- TERT-BUTYL [(4-AMINO-2-PYRIDINYL)METHYL]CARBAMATE

-

- MDL: MFCD07374899

- インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)

- InChIKey: VGVMVUMICQYSJZ-UHFFFAOYSA-N

- ほほえんだ: O=C(NCC1C=C(N)C=CN=1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 223.13200

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 80.73000

- LogP: 2.47410

4-Amino-2-(Boc-aminomethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1385-100mg |

(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |

886371-80-8 | 96% | 100mg |

1263.58CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1385-500mg |

(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |

886371-80-8 | 96% | 500mg |

1687.6CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1385-50mg |

(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |

886371-80-8 | 96% | 50mg |

¥2605.69 | 2025-01-21 | |

| Ambeed | A180446-1g |

tert-Butyl ((4-aminopyridin-2-yl)methyl)carbamate |

886371-80-8 | 95% | 1g |

$939.0 | 2024-08-02 | |

| A2B Chem LLC | AI59413-100mg |

4-Amino-2-(Boc-aminomethyl)pyridine |

886371-80-8 | 95% | 100mg |

$535.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396739-500mg |

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate |

886371-80-8 | 95+% | 500mg |

¥6224.00 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1132264-500mg |

(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |

886371-80-8 | 95% | 500mg |

$610 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1132264-50mg |

(4-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester |

886371-80-8 | 95% | 50mg |

$190 | 2025-02-26 | |

| abcr | AB511529-1g |

t-Butyl ((4-aminopyridin-2-yl)methyl)carbamate; . |

886371-80-8 | 1g |

€1660.60 | 2025-02-18 | ||

| eNovation Chemicals LLC | D293215-1g |

4-Amino-2-(Boc-aminomethyl)pyridine |

886371-80-8 | 95% | 1g |

$990 | 2025-02-27 |

4-Amino-2-(Boc-aminomethyl)pyridine 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

886371-80-8 (4-Amino-2-(Boc-aminomethyl)pyridine) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886371-80-8)4-Amino-2-(Boc-aminomethyl)pyridine

清らかである:99%

はかる:1g

価格 ($):845.0